molecular formula C8H6BrN3O B11870280 1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone

1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone

Cat. No.: B11870280
M. Wt: 240.06 g/mol
InChI Key: PEDXYHGDIAVVRZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and an ethanone group at the 1-position.

Preparation Methods

The synthesis of 1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.

    Iodination: The compound is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.

    Protection: The NH group of the intermediate is protected using para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.

    Final Steps: The protected intermediate undergoes further reactions to introduce the ethanone group.

Chemical Reactions Analysis

1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone involves its interaction with specific molecular targets:

Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

1-(3-bromopyrazolo[4,3-b]pyridin-1-yl)ethanone

InChI

InChI=1S/C8H6BrN3O/c1-5(13)12-6-3-2-4-10-7(6)8(9)11-12/h2-4H,1H3

InChI Key

PEDXYHGDIAVVRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C(=N1)Br)N=CC=C2

Origin of Product

United States

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